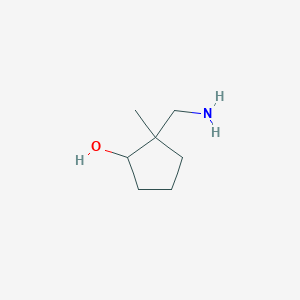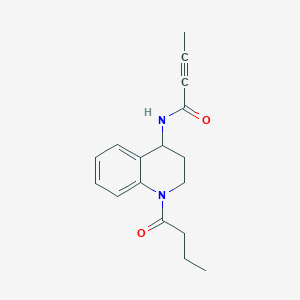![molecular formula C11H10F3N3O4 B2616390 Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551118-24-0](/img/structure/B2616390.png)
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the trifluoroacetic acid moiety adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one typically involves multi-step reactions. One common method is the cycloaddition of 1,4-dipoles generated from dimethyl acetylenedicarboxylate and pyridine . This reaction proceeds regioselectively to form the spiro compound as diastereomeric mixtures, which exist in rapid equilibrium in solution .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted cyclization reactions. For example, the cyclization of N-2-(1’-cyclohexenyl)-ethylacetamides in the presence of in situ generated trimethylsilyl iodide (TMSI) has been shown to be an effective method . This approach not only improves yields but also reduces reaction times and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dipoles generated from acetylenes and heterocycles.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate, pyridine, and trimethylsilyl iodide. Reaction conditions often involve refluxing in solvents like xylene or using microwave-assisted techniques to enhance reaction efficiency .
Major Products
The major products formed from these reactions are typically spirocyclic compounds with various functional groups, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis . By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Spiroisoquinoline Derivatives: These compounds also feature a spiro linkage and are known for their antimicrobial and anticancer activities.
Uniqueness
What sets Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one apart is its trifluoroacetic acid moiety, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c13-8-12-7-1-2-10-3-6(7)9(14-8)4-11-5-9;3-2(4,5)1(6)7/h1-3,11H,4-5H2,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRSQGCJNBUWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(C=CN=C3)NC(=O)O2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2616308.png)


![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)


![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)
![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

![3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA](/img/structure/B2616323.png)
![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)


